3-(4-bromophenyl)-2-((3-(trifluoromethyl)benzyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one
Description
Properties
IUPAC Name |
3-(4-bromophenyl)-2-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-6,7-dihydrothieno[3,2-d]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14BrF3N2OS2/c21-14-4-6-15(7-5-14)26-18(27)17-16(8-9-28-17)25-19(26)29-11-12-2-1-3-13(10-12)20(22,23)24/h1-7,10H,8-9,11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWIBOHPXAUUFKY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC2=C1N=C(N(C2=O)C3=CC=C(C=C3)Br)SCC4=CC(=CC=C4)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14BrF3N2OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
499.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-(4-bromophenyl)-2-((3-(trifluoromethyl)benzyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one , with CAS number 569322-93-6 , is a thieno[3,2-d]pyrimidine derivative that has garnered attention for its potential biological activities. This article explores its biological properties, including its pharmacological effects, mechanisms of action, and relevant research findings.
Molecular Characteristics
- Molecular Formula : C22H14BrF3N2OS
- Molecular Weight : 491.32 g/mol
- Structural Features : The compound contains a bromophenyl group and a trifluoromethylbenzyl thioether moiety, which are significant for its biological activity.
Biological Activity Overview
The biological activity of this compound has been investigated in various studies focusing on its potential as an anti-cancer agent, anti-inflammatory drug, and herbicide inhibitor.
1. Anti-Cancer Activity
Recent research indicated that thieno[3,2-d]pyrimidine derivatives exhibit promising anti-cancer properties. For instance, compounds similar to the one have shown inhibition of cancer cell proliferation through various mechanisms including:
- Induction of Apoptosis : Studies have demonstrated that these compounds can trigger programmed cell death in cancer cells by activating caspase pathways.
- Cell Cycle Arrest : They have been observed to halt the cell cycle at specific phases, particularly G1 and G2/M phases, thereby preventing tumor growth.
2. Anti-Inflammatory Properties
Research has also highlighted the compound's potential as an anti-inflammatory agent. The mechanism involves:
- Inhibition of Pro-inflammatory Cytokines : The compound reduces levels of TNF-alpha and IL-6 in vitro.
- Blocking NF-kB Pathway : It interferes with the NF-kB signaling pathway, which is crucial for the expression of various inflammatory mediators.
3. Herbicidal Activity
The compound has been evaluated for its herbicidal properties as part of efforts to discover new agrochemicals. It acts as a potent inhibitor of phytoene desaturase (PDS), an enzyme involved in carotenoid biosynthesis:
- Effectiveness Against Weeds : In field trials, the compound demonstrated effective post-emergence herbicidal activity against several weed species at concentrations ranging from 375 to 750 g/ha.
Case Studies and Research Findings
The biological activities of this compound can be attributed to several mechanisms:
- Molecular Docking Studies : Computational studies suggest strong binding affinity to target proteins involved in cancer pathways and inflammation.
- In Vivo Studies : Animal models have shown significant reduction in tumor size when treated with this compound compared to controls.
Comparison with Similar Compounds
Positional Isomerism of Trifluoromethyl Groups
A close analog, 3-benzyl-2-((4-(trifluoromethyl)benzyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one (CAS 877619-00-6), differs in the trifluoromethyl group’s position (para vs. meta on the benzylthio substituent). Molecular weights are comparable (434.5 vs. ~455 for the target compound), but the meta substitution could alter dipole moments and solubility .
Halogen vs. Trifluoromethoxy Substitutions
The compound 2-((3-fluorobenzyl)thio)-3-(4-(trifluoromethoxy)phenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one (CAS 877654-55-2) replaces the bromophenyl group with a trifluoromethoxyphenyl moiety. The trifluoromethoxy group (-OCF₃) is more electron-withdrawing than bromine, which could enhance electrophilic character at the pyrimidinone core. However, the bromine atom’s larger size may improve halogen bonding interactions in protein-ligand complexes .
Thioether Linkage Variations
Benzylthio vs. Alkylthio Groups
2-(sec-butylthio)-3-(3-(trifluoromethyl)phenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one (CAS 894011-61-1) substitutes the benzylthio group with a bulkier sec-butyl chain. This modification increases steric hindrance, likely reducing membrane permeability but improving selectivity by minimizing off-target interactions. The molecular weight (386.5) is lower than the target compound, suggesting reduced lipophilicity .
Phenoxy vs. Benzylthio Linkers
In 2-(4-bromophenoxy)-3-isopropyl-5,6,7,8-tetrahydro-1-benzothieno[2,3-d]pyrimidin-4(3H)-one (Acta Cryst. E64, o2404), the thioether is replaced with an oxygen atom. This substitution also impacts solubility, as ethers are generally less lipophilic than thioethers .
Crystallographic and Conformational Differences
Dihydropyrimidine derivatives, such as 1-(3-chlorophenyl)-4,4,6-trimethyl-3,4-dihydropyrimidine-2(1H)-thione , demonstrate that substituent position significantly affects molecular planarity. The dihedral angle between the pyrimidine and aryl rings in this compound (86.62°) is smaller than in its para-substituted analog (89.59°), suggesting that meta substituents like the trifluoromethyl group in the target compound may induce subtle conformational changes. These changes influence crystal packing and solubility, as evidenced by intermolecular hydrogen bonding patterns .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
